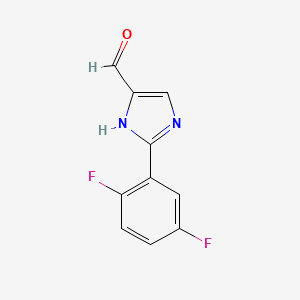
N-Nitroso-bisoprolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-bisoprolol is a nitrosamine derivative of bisoprolol, a beta-blocker commonly used to treat high blood pressure and heart-related conditions. Nitrosamines are a class of compounds known for their potential carcinogenic properties. This compound is a highly toxic organic compound and a suspected human carcinogen .
Métodos De Preparación
N-Nitroso-bisoprolol can be synthesized through the nitrosation of bisoprolol. The process involves the reaction of bisoprolol with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions typically include maintaining a low temperature and controlling the pH to ensure the formation of the nitrosamine derivative . Industrial production methods for nitrosamines often involve similar nitrosation reactions under controlled conditions to ensure safety and yield .
Análisis De Reacciones Químicas
N-Nitroso-bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to its parent amine, bisoprolol.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Nitroso-bisoprolol is primarily used in scientific research to study the effects of nitrosamines and their potential carcinogenic properties. It serves as a reference standard in pharmaceutical research for method development, validation, and quality control testing . Additionally, it is used in analytical chemistry for the development of detection methods for nitrosamines in various matrices .
Mecanismo De Acción
The mechanism of action of N-Nitroso-bisoprolol involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. Nitrosamines are known to form DNA adducts, which can result in mutations and cancer. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with DNA, proteins, and other cellular macromolecules .
Comparación Con Compuestos Similares
N-Nitroso-bisoprolol is similar to other nitrosamine derivatives of beta-blockers and beta-agonists. Some of the similar compounds include:
- N-Nitroso-propranolol
- N-Nitroso-metoprolol
- N-Nitroso-atenolol
- N-Nitroso-sotalol
These compounds share similar structural motifs and undergo similar chemical reactions. this compound is unique due to its specific parent compound, bisoprolol, which has distinct pharmacological properties .
Propiedades
Número CAS |
2820170-76-9 |
|---|---|
Fórmula molecular |
C18H30N2O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C18H30N2O5/c1-14(2)20(19-22)11-17(21)13-25-18-7-5-16(6-8-18)12-23-9-10-24-15(3)4/h5-8,14-15,17,21H,9-13H2,1-4H3 |
Clave InChI |
MEDUICQOPWENFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


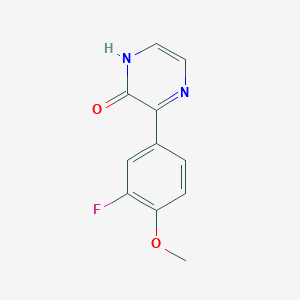



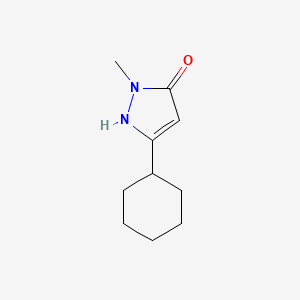
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)

![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)
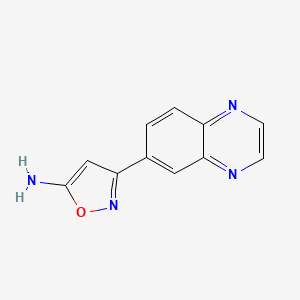
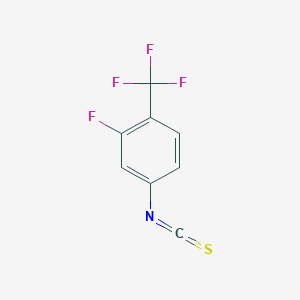


![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)
